molecular formula C22H18IN5O3S2 B2354552 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 330201-02-0

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2354552
CAS No.: 330201-02-0
M. Wt: 591.44
InChI Key: RZECRCFINSRGPE-UHFFFAOYSA-N
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Description

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide, also known as ICMT inhibitor, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent for cancer treatment.

Scientific Research Applications

1. Enzyme Inhibition

Aromatic sulfonamides, such as 4-sulfamoyl-N-(3-morpholinopropyl)benzamide, have been studied for their inhibitory effects on carbonic anhydrase (CA) isoenzymes. These compounds exhibit nanomolar half maximal inhibitory concentration (IC50) and different affinities for various CA isoenzymes, with the lowest affinity against isoenzyme hCA XII (Supuran et al., 2013).

2. Antimicrobial Activity

Compounds like bis(azolyl)sulfonamidoacetamides have shown significant antimicrobial activity. For instance, N-{5-[N-(2-{[4-(4-chloro-1H-pyrrol-2-yl)-1H-imidazol-2-yl]amino}-2-oxoethyl)sulfamoyl]-4-(4-chlorophenyl)thiazol-2-yl}benzamide exhibited a low minimal inhibitory concentration (MIC) against Bacillus subtilis and Aspergillus niger, comparable to standard drugs such as chloramphenicol and ketoconazole (P et al., 2021).

3. Anticancer Agents

Several studies have investigated the potential of sulfonamide derivatives as anticancer agents. For example, indapamide derivatives showed proapoptotic activity on melanoma cell lines, with one compound demonstrating significant growth inhibition at a concentration of 10 µM (Yılmaz et al., 2015). Another study reported the synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, exhibiting moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18IN5O3S2/c23-18-7-3-16(4-8-18)20-15-32-22(26-20)27-21(29)17-5-9-19(10-6-17)33(30,31)28(13-1-11-24)14-2-12-25/h3-10,15H,1-2,13-14H2,(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZECRCFINSRGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18IN5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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